molecular formula C12H19NS B13251058 3-Methyl-1-(phenylthio)pentan-2-amine

3-Methyl-1-(phenylthio)pentan-2-amine

Cat. No.: B13251058
M. Wt: 209.35 g/mol
InChI Key: IIGOULUOROHSGT-UHFFFAOYSA-N
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Description

3-Methyl-1-(phenylthio)pentan-2-amine is an organic compound with the molecular formula C12H19NS. It is a derivative of pentanamine, where a methyl group is attached to the third carbon, and a phenylthio group is attached to the first carbon. This compound is used in various scientific research applications and synthetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(phenylthio)pentan-2-amine typically involves the reaction of 3-methylpentan-2-one with phenylthiol in the presence of a suitable catalyst. The reaction conditions often include an acidic or basic medium to facilitate the formation of the desired product. The reaction can be represented as follows:

3-Methylpentan-2-one+PhenylthiolThis compound\text{3-Methylpentan-2-one} + \text{Phenylthiol} \rightarrow \text{this compound} 3-Methylpentan-2-one+Phenylthiol→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(phenylthio)pentan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel.

Major Products Formed

Scientific Research Applications

3-Methyl-1-(phenylthio)pentan-2-amine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(phenylthio)pentan-2-amine involves its interaction with specific molecular targets. The phenylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving sulfur-containing functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(phenylthio)butan-2-amine
  • 3-Methyl-1-(phenylthio)hexan-2-amine
  • 3-Methyl-1-(phenylthio)propan-2-amine

Uniqueness

3-Methyl-1-(phenylthio)pentan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the phenylthio group enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

3-methyl-1-phenylsulfanylpentan-2-amine

InChI

InChI=1S/C12H19NS/c1-3-10(2)12(13)9-14-11-7-5-4-6-8-11/h4-8,10,12H,3,9,13H2,1-2H3

InChI Key

IIGOULUOROHSGT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CSC1=CC=CC=C1)N

Origin of Product

United States

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